molecular formula C22H22N6O4 B2814271 N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 847381-81-1

N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Número de catálogo: B2814271
Número CAS: 847381-81-1
Peso molecular: 434.456
Clave InChI: XHKGDHRYCZZVFU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core substituted with a 4-methylbenzyl group at position 3 and an acetamide side chain bearing a 3,4-dimethoxyphenyl moiety.

Synthesis and Characterization:
The synthesis likely involves coupling a preformed triazolopyrimidine scaffold with substituted acetamide precursors. Analogous compounds (e.g., ) utilize reactions such as nucleophilic substitution or cyclization in the presence of bases like caesium carbonate in polar aprotic solvents (e.g., DMF) . Characterization via $ ^1H $ NMR, IR, and mass spectrometry (as described in and ) would confirm the structure, with key spectral features including:

  • NMR: Distinct shifts for methoxy groups (δ ~3.7–3.9 ppm), aromatic protons (δ ~6.8–7.5 ppm), and the triazolopyrimidine core (δ ~8.0–9.0 ppm) .
  • Mass spectrometry: A molecular ion peak consistent with the molecular formula $ C{24}H{24}N6O4 $.

Propiedades

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4/c1-14-4-6-15(7-5-14)11-28-21-20(25-26-28)22(30)27(13-23-21)12-19(29)24-16-8-9-17(31-2)18(10-16)32-3/h4-10,13H,11-12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKGDHRYCZZVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the 3,4-dimethoxyphenyl and 4-methylbenzyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.

Aplicaciones Científicas De Investigación

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: The compound’s potential therapeutic properties could be explored for drug development.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparación Con Compuestos Similares

Key Observations :

  • Steric Hindrance : Bulky substituents (e.g., 3,5-dimethylphenyl in ) may reduce binding affinity due to steric clashes.
  • Solubility : Methoxy groups (target compound) improve water solubility compared to halogenated analogs .

Spectral Comparisons

highlights NMR chemical shift variations in regions A (positions 39–44) and B (positions 29–36) when comparing analogs. For example:

  • The target compound’s 3,4-dimethoxyphenyl group would deshield adjacent protons, causing upfield/downfield shifts distinct from chlorophenyl or benzyl derivatives .
  • IR spectra would show carbonyl stretches (~1700 cm$ ^{-1} $) for the triazolopyrimidinone core, with minor shifts depending on substituent electronegativity .

Implications of Lumping Strategies

’s lumping strategy groups structurally similar triazolopyrimidines, predicting comparable LogP or metabolic stability. However, substituent-specific differences (e.g., methoxy vs. chloro) necessitate individual profiling for accurate toxicity or activity assessments .

Actividad Biológica

N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolopyrimidine core and a dimethoxyphenyl group. Its molecular formula is C20H22N4O3C_{20}H_{22}N_4O_3, and it has a molecular weight of approximately 366.42 g/mol. The presence of the triazole moiety is significant as it often contributes to the biological activity of compounds.

Anticancer Activity

Recent research has indicated that similar triazolo-pyrimidine derivatives exhibit notable anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. A related compound demonstrated an IC50 value (the concentration required to inhibit 50% of cell growth) in the low micromolar range against breast cancer cells, suggesting that N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide may possess similar efficacy .

Antitubercular Activity

The potential for this compound to act against Mycobacterium tuberculosis is also noteworthy. In studies involving other pyrimidine derivatives, compounds showed significant activity with IC50 values ranging from 1.35 to 2.18 μM against the bacteria. These findings suggest that N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide could be evaluated for similar antitubercular properties .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are likely multifaceted. It is hypothesized that the triazole ring may interact with specific enzymes or receptors involved in cancer cell signaling pathways or bacterial metabolism. Molecular docking studies have indicated favorable interactions with targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both cancer and bacterial cells .

Table 1: Summary of Biological Activities

Activity Target IC50 (μM) Reference
AnticancerBreast Cancer Cell Lines1.35 - 2.18
AntitubercularMycobacterium tuberculosis1.35 - 2.18
Enzyme InhibitionDihydrofolate ReductaseNot specified

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.